REACTION_CXSMILES
|
[F:1][C:2]([F:16])([F:15])[C:3]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)([OH:8])[C:4]([F:7])([F:6])[F:5].[N+:17]([O-])([OH:19])=[O:18]>OS(O)(=O)=O>[F:1][C:2]([F:15])([F:16])[C:3]([C:9]1[CH:10]=[CH:11][CH:12]=[C:13]([N+:17]([O-:19])=[O:18])[CH:14]=1)([OH:8])[C:4]([F:6])([F:5])[F:7]
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(F)(F)F)(O)C1=CC=CC=C1)(F)F
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −5° C. for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the temperature was maintained below −5° C
|
Type
|
ADDITION
|
Details
|
was poured into ice
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected via filtration
|
Type
|
WASH
|
Details
|
washed with ice water until pH˜6
|
Type
|
CUSTOM
|
Details
|
was dried
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(F)(F)F)(O)C1=CC(=CC=C1)[N+](=O)[O-])(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |